N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a brominated aromatic ring, a tert-butyl group, and a hydrazino carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the brominated aromatic ring, the introduction of the tert-butyl group, and the coupling of the hydrazino carbonyl linkage. Common synthetic routes may include:
tert-Butylation: The addition of the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydrazino Carbonyl Coupling: The formation of the hydrazino carbonyl linkage through the reaction of hydrazine derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(3-chloro-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide: Similar structure with a chlorine atom instead of bromine.
N-(4-{[2-(3-methyl-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The tert-butyl group also contributes to its steric properties, affecting its overall behavior in chemical and biological systems.
This detailed article provides a comprehensive overview of N-(4-{[2-(3-bromo-4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)cyclohexanecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H30BrN3O3 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[4-[[(3-bromo-4-tert-butylbenzoyl)amino]carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H30BrN3O3/c1-25(2,3)20-14-11-18(15-21(20)26)24(32)29-28-23(31)17-9-12-19(13-10-17)27-22(30)16-7-5-4-6-8-16/h9-16H,4-8H2,1-3H3,(H,27,30)(H,28,31)(H,29,32) |
InChI Key |
MQXQTJWUZLQUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)Br |
Origin of Product |
United States |
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